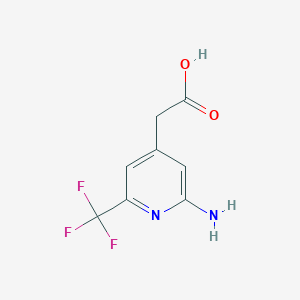

2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid

Description

Properties

IUPAC Name |

2-[2-amino-6-(trifluoromethyl)pyridin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-4(3-7(14)15)2-6(12)13-5/h1-2H,3H2,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPDLIDGLNLBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231494 | |

| Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227515-77-6 | |

| Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227515-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid typically involves the following key steps:

- Introduction of the trifluoromethyl group onto the pyridine ring.

- Amination at the 2-position of the pyridine ring.

- Functionalization of the 4-position to introduce the acetic acid side chain.

The synthetic routes often start from halogenated trifluoromethylpyridines, which undergo nucleophilic substitution with ammonia or amines, followed by further transformations such as dehalogenation and side-chain elaboration.

Preparation of 2-Amino-4-(trifluoromethyl)pyridine Intermediate

A crucial intermediate in the synthesis is 2-amino-4-(trifluoromethyl)pyridine , which is prepared through a two-step reaction involving:

- Reaction of a halogenated trifluoromethylpyridine (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridine) with ammonia in a hydrophilic ether solvent such as 2-methyltetrahydrofuran.

- Subsequent dehalogenation to remove the remaining halogen substituent.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Starting material | 2,6-dichloro-4-(trifluoromethyl)pyridine |

| Ammonia source | 28% aqueous ammonia |

| Solvent | 2-methyltetrahydrofuran (2-Me-THF) |

| Temperature | 130–160 °C (preferably 150 °C) |

| Reaction time | 4–7 hours for amination; 3 hours for hydrogenation |

| Catalyst for dehalogenation | 5% Pd/C (palladium on activated carbon) |

| Pressure | Hydrogen at 1.6 MPa |

| Yield | Approximately 71.4% for 2-amino-4-(trifluoromethyl)pyridine |

The process is conducted in an autoclave where the dichloropyridine reacts with ammonia under heating and stirring. After cooling, the catalyst and hydrogen are introduced to promote dehalogenation. The product is isolated by extraction, washing, drying, and crystallization steps to obtain a white crystalline solid.

Functionalization to 2-Amino-6-(trifluoromethyl)pyridine-4-acetic Acid

While direct literature on the exact preparation of 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid is limited, related synthetic approaches in heterocyclic chemistry suggest the following strategy:

- Starting from 2-amino-6-(trifluoromethyl)pyridine, a side chain bearing an acetic acid group is introduced at the 4-position.

- This can be achieved via nucleophilic substitution or via palladium-catalyzed cross-coupling reactions followed by oxidation or hydrolysis steps to yield the acetic acid moiety.

In related pyridine derivatives, ester intermediates are often saponified to yield the corresponding acetic acids. For example, saponification of ester precursors with ethanolic sodium hydroxide followed by acidification is a common method.

Detailed Research Findings and Notes

- The amination and dehalogenation steps can be performed sequentially without isolating intermediates, improving industrial scalability.

- The reaction temperature and time are critical parameters for optimizing yield and selectivity. Temperatures between 130 and 160 °C and reaction times of 4 to 7 hours are preferred for amination.

- The use of hydrophilic ethers such as 2-methyltetrahydrofuran facilitates the reaction and subsequent extraction processes.

- The palladium-catalyzed hydrogenation for dehalogenation is conducted at 100 °C under hydrogen pressure (approximately 1.6 MPa) for 3 hours.

- Crystallization and washing steps with n-hexane under cooling are important for obtaining high-purity crystalline products.

- Acid addition salts (e.g., hydrochlorides, sulfates) of the amino pyridine intermediates can be formed via standard salt-forming reactions to improve stability and handling.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| Halogenated pyridine + NH3 | 2-Me-THF, 150 °C, 6 h, autoclave | Amination at 2-position | ~71% yield for amino intermediate |

| Dehalogenation | 5% Pd/C, H2 1.6 MPa, 100 °C, 3 h | Removal of halogen substituent | Performed without intermediate isolation |

| Extraction & Purification | Ethyl acetate, saturated saline wash, drying, crystallization with n-hexane | Isolation of pure amino pyridine | White crystalline solid obtained |

| Side-chain introduction | (Literature suggests ester formation + saponification) | Introduction of acetic acid group at 4-position | Requires further optimization |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce the nitro group back to an amino group or other reduced forms.

Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Nucleophiles such as sodium cyanide (NaCN) and aprotic solvents are often used.

Major Products Formed:

Oxidation: Nitro derivatives, carboxylic acids.

Reduction: Amino derivatives, hydroxylamines.

Substitution: Cyanide derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid serves as a versatile building block for the synthesis of more complex fluorinated compounds. Its trifluoromethyl group can enhance binding affinities to various molecular targets, making it valuable for drug discovery and development.

Biology

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The presence of both amino and carboxylic acid groups facilitates interactions with biological macromolecules, potentially influencing their stability and function.

- Neuroprotective Effects : Research indicates that compounds with similar structural features may confer neuroprotective effects. For example, modifications to the trifluoromethyl group can influence protective activity against neurodegenerative diseases .

Medicine

In medicinal chemistry, 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid is explored for its potential therapeutic applications:

- Anticancer Activity : The compound's structural characteristics may contribute to its efficacy as an anticancer agent. It has been shown to induce apoptosis in cancer cells through mechanisms involving specific molecular pathways .

- Drug Development : Its unique chemical properties make it a candidate for developing new pharmaceuticals targeting various diseases, including neurodegenerative disorders and infections.

Case Studies

Mechanism of Action

The mechanism by which 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to specific biological responses. The amino group can form hydrogen bonds, further stabilizing the interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

Amino vs. Methoxy at Position 2: The amino group in the target compound facilitates hydrogen bonding and protonation at physiological pH, enhancing solubility and receptor affinity compared to the methoxy analogue .

Acetic Acid at Position 4 vs. Nicotinic Acid (Position 3) : The acetic acid group at position 4 provides a flexible side chain for binding, whereas the carboxylic acid at position 3 (nicotinic acid) may restrict conformational mobility, impacting enzyme inhibition .

Trifluoromethyl Group : Present in all analogues, this group enhances metabolic stability and lipophilicity, but its position (6 vs. 4 in other derivatives) optimizes steric and electronic effects in the target compound .

Physicochemical Properties

- Solubility: The amino and acetic acid groups enhance aqueous solubility compared to non-polar analogues like 2-[2-methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic acid .

- Crystal Packing: Hydrogen-bonding networks observed in 2-amino-4-methylpyridinium trifluoroacetate () suggest the target compound may form stable crystals, beneficial for formulation .

Biological Activity

2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential biological applications. The trifluoromethyl group enhances the compound's stability, lipophilicity, and bioavailability, making it a valuable candidate in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Trifluoromethyl Group : A -CF3 substituent that increases electron-withdrawing properties.

- Amino Group : A -NH2 substituent that can participate in hydrogen bonding.

These features contribute to the compound's reactivity and interaction with biological targets.

The mechanism of action for 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets, which may include:

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptors : Binding affinity to various receptors can lead to modulation of physiological responses.

The trifluoromethyl group is particularly important as it enhances binding affinity and specificity towards biological targets, which can lead to increased therapeutic efficacy.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance:

- In a study evaluating various pyridine derivatives, those with trifluoromethyl substitutions showed enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid | S. aureus | 32 µg/mL |

| 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid | E. coli | 16 µg/mL |

Antiviral Activity

Fluorinated compounds have also been investigated for their antiviral potential. The presence of the trifluoromethyl group has been linked to increased activity against viruses, including those responsible for respiratory infections .

Case Studies

- Antichlamydial Activity : A study demonstrated that derivatives of pyridine with the trifluoromethyl group exhibited antichlamydial activity. Compounds were tested against Chlamydia trachomatis, showing reduced inclusion sizes in treated cells compared to controls, indicating effective inhibition .

- Antimicrobial Spectrum : In a broader antimicrobial evaluation, various derivatives were screened against a panel of pathogens. The presence of the trifluoromethyl group was crucial for activity, highlighting its role in enhancing biological effects .

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid, and what factors influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted pyridine precursors. Key steps include:

- Nucleophilic substitution (e.g., amination at the 2-position using NH₃ or protected amines under basic conditions) .

- Acetic acid side-chain introduction via coupling reactions (e.g., alkylation or Mitsunobu reaction with glycolic acid derivatives).

- Purification by recrystallization or chromatography (HPLC or flash column) to isolate the target compound.

Critical Factors:

- Catalyst selection : Palladium catalysts improve regioselectivity in amination steps .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Temperature control : Elevated temperatures (80–120°C) accelerate substitution but may degrade sensitive intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.